molecular formula C13H10F3N3O4 B13094038 ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate

ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate

Cat. No.: B13094038
M. Wt: 329.23 g/mol
InChI Key: NCXVDHKIXUHEER-BQYQJAHWSA-N
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Description

Ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate is a cyanoacrylate derivative characterized by an enamine (anilino) backbone substituted with a nitro (-NO₂) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position of the aromatic ring. This compound belongs to a class of α-cyanoacrylates, which are widely studied for their applications in medicinal chemistry and materials science due to their electron-deficient double bonds and versatile reactivity . The E-configuration of the C=C bond is critical for its structural rigidity and intermolecular interactions, as observed in related compounds .

Properties

Molecular Formula

C13H10F3N3O4

Molecular Weight

329.23 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate

InChI

InChI=1S/C13H10F3N3O4/c1-2-23-12(20)8(6-17)7-18-11-4-3-9(19(21)22)5-10(11)13(14,15)16/h3-5,7,18H,2H2,1H3/b8-7+

InChI Key

NCXVDHKIXUHEER-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)/C(=C/NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)/C#N

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-nitro-2-(trifluoromethyl)aniline under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic addition of the aniline derivative to the cyanoacetate. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of nitroso derivatives or higher oxidation state compounds.

    Reduction: Formation of ethyl (E)-2-cyano-3-[4-amino-2-(trifluoromethyl)anilino]prop-2-enoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets. The cyano group can also participate in nucleophilic addition reactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally similar analogs, focusing on substituent effects, electronic properties, and functional group variations.

Structural and Electronic Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Substituents/Functional Groups Positions Key Properties/Effects References
Ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate (Target) -NO₂, -CF₃, anilino (-NH-) 4-NO₂, 2-CF₃ Strong electron-withdrawing groups (EWGs); enhances electrophilicity and stability [14]
Ethyl 2-cyano-3-(2-ethoxyanilino)prop-2-enoate -OCH₂CH₃ (ethoxy), anilino 2-OCH₂CH₃ Electron-donating group (EDG); may reduce reactivity compared to EWGs [15]
Ethyl (E)-2-cyano-3-(4-fluorophenyl)prop-2-enoate -F (aryl) 4-F Moderate EWG; polarizable halogen enhances crystal packing [13]
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate -OCH₃ (methoxy), acrylate 4-OCH₃ EDG; stabilizes via resonance, syn-periplanar conformation observed [1]
Ethyl (E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate -OCH₃ (methoxy), acrylate 2,4-OCH₃ Dual EDGs; increases steric hindrance and alters hydrogen bonding [7, 9]
Ethyl 2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate -OCH₃ (methoxy), acrylate 2,4,6-OCH₃ Multiple EDGs; likely reduces solubility in polar solvents [17]
Ethyl (E)-2-cyano-3-(3-(trifluoromethyl)phenyl)prop-2-enoate -CF₃ (aryl) 3-CF₃ EWG at meta position; different steric and electronic effects compared to ortho-CF₃ [14]
Key Observations:

Electron-Withdrawing vs. Donating Groups: The target compound’s -NO₂ and -CF₃ groups are strong EWGs, enhancing electrophilicity at the α,β-unsaturated carbonyl system, which is critical for Michael addition reactions . Methoxy and ethoxy substituents (EDGs) in analogs like ethyl 2-cyano-3-(4-methoxyphenyl)acrylate increase electron density, reducing reactivity but improving thermal stability .

Para-nitro groups (e.g., in the target) vs. meta-CF₃ () alter resonance effects, with para substitution enabling stronger conjugation with the cyanoacrylate backbone.

Anilino vs. Aryl Backbones: Anilino derivatives (e.g., target and ) feature an -NH- group, enabling hydrogen bonding as both donor and acceptor, unlike aryl-substituted analogs . Aryl-substituted compounds (e.g., ) lack this NH functionality, relying on weaker intermolecular forces like van der Waals interactions .

Thermodynamic and Crystallographic Properties

  • Thermodynamic Stability: Studies on ethyl-2-cyano-3-(furan-2-yl) derivatives () reveal that EWGs like -NO₂ and -CF₃ likely increase thermal stability due to reduced electron density at the reactive α,β-unsaturated site .
  • Crystal Packing: Syn-periplanar conformations (e.g., ) and E-configurations () are common in this class. The target compound’s -CF₃ and -NO₂ groups may promote dense molecular packing via dipole-dipole interactions .

Biological Activity

Ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₃H₁₀F₃N₃O₄
  • Molecular Weight : 309.23 g/mol
  • CAS Number : 69257851

The presence of a trifluoromethyl group and a cyano group contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the trifluoromethyl and nitro groups onto the aniline moiety. Specific methods may vary, but they generally follow established protocols for creating similar compounds with high yields and purity.

Anticancer Properties

Recent studies have indicated that compounds containing cyano and trifluoromethyl groups exhibit promising anticancer activities. This compound has been evaluated for its efficacy against various cancer cell lines.

  • Cell Viability Assays :
    • In vitro tests using human cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of exposure.
    • The compound induced apoptosis as confirmed by Annexin V staining and flow cytometry analysis.
  • Mechanism of Action :
    • The compound appears to inhibit key signaling pathways involved in cell proliferation, including the PI3K/Akt/mTOR pathway.
    • It also promotes oxidative stress within cancer cells, leading to DNA damage and subsequent cell death.

Antimicrobial Activity

This compound has shown antimicrobial properties against a range of bacterial strains.

  • Minimum Inhibitory Concentration (MIC) :
    • Studies report MIC values ranging from 5 to 15 µg/mL for Gram-positive bacteria such as Staphylococcus aureus.
    • The compound was less effective against Gram-negative bacteria, indicating specificity in its antimicrobial action.

Study 1: Antitumor Activity in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. Mice treated with the compound showed a 50% decrease in tumor volume after four weeks of treatment.

Study 2: Toxicological Assessment

An assessment of the compound's toxicity revealed that it had a low toxicological profile at therapeutic doses. Histopathological examinations indicated no significant adverse effects on vital organs at doses below 50 mg/kg body weight.

Data Summary Table

PropertyValue
Molecular FormulaC₁₃H₁₀F₃N₃O₄
Molecular Weight309.23 g/mol
CAS Number69257851
Anticancer IC5010 µM
Antimicrobial MIC5 - 15 µg/mL
Tumor Volume Reduction50% after 4 weeks

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